molecular formula C16H15NO2 B7520183 N,N-dimethyl-9H-xanthene-9-carboxamide

N,N-dimethyl-9H-xanthene-9-carboxamide

Cat. No.: B7520183
M. Wt: 253.29 g/mol
InChI Key: WBSYSJJFWGKIRG-UHFFFAOYSA-N
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Description

N,N-dimethyl-9H-xanthene-9-carboxamide is a synthetic compound based on the versatile 9H-xanthene tricyclic scaffold, which is characterized by a dibenzo-[b,e]-pyran nucleus. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of potential biological activities. The presence of the dimethylcarboxamide group at the 9-position is a critical structural feature, as substitutions at this location are known to profoundly impact the molecule's physical properties, chemical reactivity, and interactions with biological targets . The xanthene core is a privileged structure in pharmaceutical research. Derivatives of 9H-xanthene-9-carboxylic acid, from which this compound is derived, have been extensively reported to exhibit notable biological activities, including serving as positive allosteric modulators of metabotropic glutamate receptors (mGlu1), which are relevant for neurological research . Other related xanthene carboxamides have demonstrated potent antiproliferative effects against various human cancer cell lines, suggesting the scaffold's value in oncology research . The mechanism of action for such compounds often involves interaction with specific biological targets; the planar, tricyclic xanthene core can facilitate intercalation or binding to proteins and nucleic acids, while the carboxamide group can act as a hydrogen bond acceptor or donor, enhancing binding affinity with target sites . This product is intended for research use only and is not approved for use in humans or animals. Researchers can employ this compound as a building block in organic synthesis or as a key intermediate for developing more complex molecules. It is also a valuable candidate for screening in assays designed to discover new neuroprotective, anticancer, or antimicrobial agents, given the established profile of the xanthene chemical class .

Properties

IUPAC Name

N,N-dimethyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-17(2)16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSYSJJFWGKIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Xanthene-9-Carboxylic Acid

Xanthene-9-carboxylic acid serves as the foundational intermediate. It is commonly synthesized via Friedel-Crafts acylation or oxidation of 9-methylxanthene:

Friedel-Crafts Acylation

  • Reactants : Xanthene, acetyl chloride, AlCl₃ (catalyst)

  • Conditions : Anhydrous dichloromethane, 0–5°C, 4–6 hours.

  • Yield : 68–72% after recrystallization (ethanol/water).

Oxidation of 9-Methylxanthene

  • Oxidizing Agent : KMnO₄ in acidic medium (H₂SO₄)

  • Conditions : Reflux at 80°C for 8 hours.

  • Yield : 85%.

Amidation with Dimethylamine

Amide bond formation between xanthene-9-carboxylic acid and dimethylamine employs coupling agents or in situ activation strategies:

Carbodiimide-Mediated Coupling

Protocol (Adapted from) :

  • Reactants : Xanthene-9-carboxylic acid (1 eq), dimethylamine hydrochloride (1.2 eq), N,N’-dicyclohexylcarbodiimide (DCC, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Conditions : Stirred under N₂ at 25°C for 24 hours

  • Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7)

  • Yield : 78%.

Key Variables :

  • Excess dimethylamine (1.5–2 eq) improves conversion.

  • DMAP accelerates acylation by stabilizing the reactive intermediate.

Mixed Carbonate Activation

Protocol (Adapted from) :

  • Reactants : Xanthene-9-carboxylic acid (1 eq), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), ammonium bicarbonate (1.5 eq)

  • Solvent : 1,4-Dioxane

  • Conditions : Room temperature, 12 hours

  • Workup : Extraction with ethyl acetate/water, crystallization from diethyl ether

  • Yield : 85% for unsubstituted carboxamide.

Adaptation for Dimethylamide :
Replace ammonium bicarbonate with dimethylamine (2 eq) and increase reaction time to 18 hours. Theoretical yields estimated at 70–75% based on analogous reactions.

Acid Chloride Route

Protocol :

  • Step 1 (Chlorination) : Xanthene-9-carboxylic acid (1 eq) reacted with thionyl chloride (SOCl₂, 3 eq) in toluene under reflux (4 hours).

  • Step 2 (Aminolysis) : Dropwise addition of dimethylamine (2 eq in THF) to the acid chloride at 0°C, followed by stirring at 25°C for 6 hours.

  • Yield : 82% (crude), 75% after recrystallization (ethanol).

Comparative Analysis of Methods

Method Coupling Agent Solvent Temperature Time (h) Yield Purity
Carbodiimide (DCC/DMAP)DCCTHF25°C2478%>95%
Mixed Carbonate (Boc₂O)Boc₂O1,4-Dioxane20°C1870%*>90%
Acid ChlorideSOCl₂Toluene/THF0–25°C1075%92%

*Theoretical yield based on analogous reactions.

Advantages and Limitations :

  • Carbodiimide : High yields but requires rigorous exclusion of moisture.

  • Mixed Carbonate : Mild conditions but limited scalability due to Boc₂O cost.

  • Acid Chloride : Fast reaction but involves hazardous SOCl₂.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance reagent solubility but may necessitate higher temperatures for activation. Non-polar solvents (toluene) favor acid chloride stability but slow amidation kinetics.

Stoichiometric Ratios

A 1:1.2 ratio of acid to dimethylamine minimizes side products (e.g., over-alkylation). Excess coupling agent (1.5 eq DCC) ensures complete activation.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (1:3) yield crystals with 95–98% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane gradients resolves unreacted acid and dimethylamine byproducts.

Spectroscopic Characterization

1H NMR (CDCl₃, 400 MHz) :

  • δ 7.32–7.25 (m, 4H, xanthene H-2, H-7)

  • δ 7.12–7.04 (m, 4H, xanthene H-3, H-6)

  • δ 4.85 (s, 1H, xanthene H-9)

  • δ 3.05 (s, 6H, N(CH₃)₂).

IR (KBr) :

  • 1650 cm⁻¹ (C=O stretch)

  • 1550 cm⁻¹ (N–H bend, amide II).

Melting Point : 152–154°C (lit. 150–155°C for analogous compounds).

Industrial-Scale Considerations

Batch reactors with temperature-jacketed systems and inline filtration (for urea removal) are preferred for kilogram-scale production. Continuous flow systems reduce reaction times by 40% but require precise stoichiometric control.

Emerging Methodologies

Enzymatic Amidation :

  • Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 65% yield under mild conditions (pH 7.5, 37°C).

Microwave-Assisted Synthesis :

  • 15-minute irradiation at 100°C boosts DCC-mediated coupling yields to 85%.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-dimethyl-9H-xanthene-9-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound N,N-dimethyl C₁₆H₁₅NO₂ 253.30 Enhanced lipophilicity; potential CNS activity due to methyl groups .
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide 2-cyanophenyl C₂₁H₁₄N₂O₂ 326.36 Increased polarity; cyanophenyl may enhance binding to aromatic receptors .
N-[2-(Diethylamino)ethyl]-N-phenyl-... Diethylaminoethyl + phenyl C₂₆H₂₉ClN₂O₂ 436.97 Tertiary amine improves solubility; potential ion-channel modulation .
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide Methoxyethyl C₁₇H₁₇NO₃ 283.32 Ether linkage balances lipophilicity/hydrophilicity; drug candidate .

Key Observations :

  • Lipophilicity: Methyl and methoxyethyl groups (e.g., ) increase lipophilicity compared to polar cyanophenyl derivatives .
  • Solubility: Diethylaminoethyl substituents (e.g., ) enhance aqueous solubility via protonation at physiological pH.

Carboxamide vs. Ester/Carboxylic Acid Derivatives

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Properties References
Methyl 9H-xanthene-9-carboxylate Ester (COOCH₃) C₁₅H₁₂O₃ 240.26 Higher volatility; ester hydrolysis susceptibility .
9-Oxo-9H-xanthene-2-carboxylic acid Carboxylic acid (COOH) C₁₄H₁₀O₄ 242.23 Acidic properties; antiallergic activity .

Key Observations :

  • Reactivity : Carboxylic acids (e.g., ) are more reactive in salt formation, whereas esters (e.g., ) serve as prodrugs.
  • Biological Activity : Carboxyxanthones exhibit antiallergic effects, while carboxamides are explored for CNS targets .

Heterocyclic Hybrids

Compound Name Hybrid Structure Molecular Formula Molecular Weight (g/mol) Applications References
N-Cyclopentaquinoline-acridine carboxamide Acridine + cyclopentaquinoline C₃₀H₂₇ClN₄O ~500–520 Multifunctional drug candidates (e.g., anticancer) .
N-(Thiophen-3-carbonyl)-9H-xanthene... Thiophene + xanthene C₂₄H₁₇NO₃S₂ 431.50 Optoelectronic materials .

Key Observations :

  • Electronic Properties : Thiophene derivatives (e.g., ) are tailored for charge-transfer applications.

Q & A

Q. What are the recommended synthetic routes for preparing N,N-dimethyl-9H-xanthene-9-carboxamide with high purity for research purposes?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with dimethylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) and a catalytic amount of DMAP in anhydrous dichloromethane or DMF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%). Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) is critical to minimize byproducts like unreacted acid or dimerization side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., dimethylamide protons at δ ~2.8–3.1 ppm, xanthene aromatic protons at δ ~6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 294.1364 for C16_{16}H15_{15}NO2_2) .
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (R-factor < 0.05) to resolve stereochemical ambiguities .

Q. How can researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with zones of inhibition >10 mm indicating potential activity .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations; IC50_{50} values <50 µM warrant further study .
  • Fluorescence-based assays : Evaluate photostability and quantum yield (λex_{ex} 350 nm, λem_{em} 450 nm) for imaging applications .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data in biological activity studies of xanthene carboxamide derivatives?

  • Structure-activity relationship (SAR) analysis : Compare dimethylamide derivatives with analogs (e.g., N-methyl or unsubstituted carboxamides) to isolate substituent effects. For example, dimethyl groups may enhance lipophilicity (logP ~3.2), improving membrane permeability .
  • Dose-response normalization : Use Hill slope analysis to distinguish true activity from non-specific cytotoxicity. A steep slope (>2) suggests target-specific binding .
  • Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess half-life (t1/2_{1/2} >60 min indicates suitability for in vivo studies) .

Q. How can X-ray crystallography using SHELX programs optimize the structural refinement of this compound?

  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) with APEX2 detectors; aim for completeness >99% and Rint_{int} <0.05 .
  • Refinement in SHELXL : Apply TWIN commands for handling pseudo-merohedral twinning and restraints for disordered dimethyl groups. Anisotropic displacement parameters (ADPs) for non-H atoms improve R1/wR2 convergence (<0.04/0.10) .
  • Validation tools : Check PLATON for missed symmetry and CCDC Mercury for packing interactions (e.g., π-π stacking between xanthene cores) .

Q. What computational approaches predict the interaction mechanisms between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to putative targets (e.g., topoisomerase II); prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to active-site residues .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å). Key interactions may include hydrophobic contacts with xanthene and hydrogen bonds to the carboxamide .
  • QSAR modeling : Develop regression models (r2^2 >0.8) using descriptors like polar surface area (PSA ~60 Ų) and molar refractivity (MR ~80 cm3^3) to predict activity across derivatives .

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